

A Technical Guide to the Crystal Structure of Hexaamminenickel(II) Bromide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Hexaamminenickel(II) bromide*

Cat. No.: *B7802453*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed technical overview of the crystal structure of **hexaamminenickel(II) bromide**, $[\text{Ni}(\text{NH}_3)_6]\text{Br}_2$. The information is compiled from crystallographic studies, focusing on the spatial arrangement of atoms and the methodologies used for its determination.

Crystal Structure and Properties

Hexaamminenickel(II) bromide is an ionic coordination complex consisting of a central nickel(II) ion octahedrally coordinated to six ammonia (ammine) ligands, forming the complex cation $[\text{Ni}(\text{NH}_3)_6]^{2+}$. The charge is balanced by two bromide anions (Br^-).

The compound crystallizes in a well-known and highly symmetric structure type. It is isostructural with a series of other 3d transition metal hexaammine halides, such as $[\text{Fe}(\text{NH}_3)_6]\text{Br}_2$ and $[\text{Co}(\text{NH}_3)_6]\text{Br}_2$.

Crystallographic Data

The crystal structure of **hexaamminenickel(II) bromide** has been determined by X-ray diffraction methods. It belongs to the cubic crystal system and adopts the $\text{K}_2[\text{PtCl}_6]$ (potassium hexachloroplatinate) structure type. This is a common arrangement for compounds with the general formula A_2BX_6 . The key crystallographic parameters are summarized in the table below.

Parameter	Value
Chemical Formula	$[\text{Ni}(\text{NH}_3)_6]\text{Br}_2$
Crystal System	Cubic
Space Group	Fm-3m (No. 225)
Lattice Parameter (a)	10.35 Å
Unit Cell Volume (V)	1108.7 Å ³
Formula Units (Z)	4
Structure Type	$\text{K}_2[\text{PtCl}_6]$

Data sourced from foundational crystallographic studies of isostructural hexaammine metal halides.

In this structure, the voluminous $[\text{Ni}(\text{NH}_3)_6]^{2+}$ cations occupy the positions of the K^+ ions in the $\text{K}_2[\text{PtCl}_6]$ lattice, while the Br^- anions occupy the positions of the PtCl_6^{2-} anions. This arrangement creates a face-centered cubic lattice. The central nickel atoms are located at the corners and face centers of the unit cell.

Experimental Methodology

The determination of the crystal structure of **hexaamminenickel(II) bromide** and its isomorphs relies on X-ray diffraction techniques, typically using single crystals.

Synthesis of Single Crystals

A common method for preparing single crystals of hexaamminenickel(II) halides involves the reaction of a hydrated nickel(II) salt with an ammonium salt in an aqueous ammonia solution.

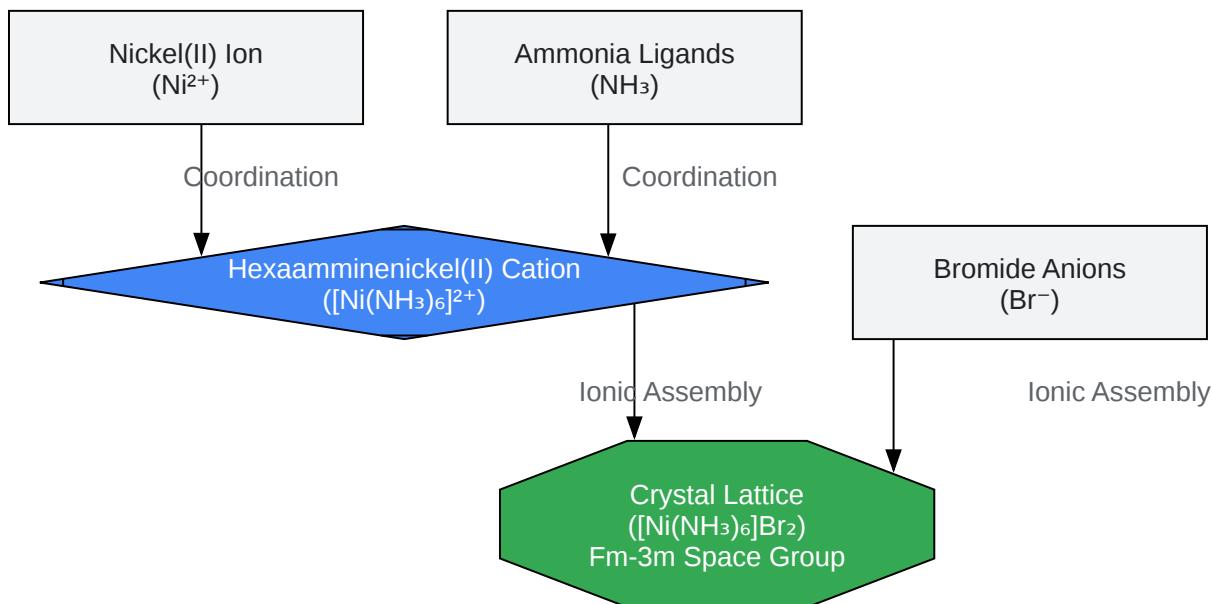
Protocol for $[\text{Ni}(\text{NH}_3)_6]\text{Cl}_2$ (Isostructural Analogue):

- A solution of nickel(II) chloride hexahydrate ($\text{NiCl}_2 \cdot 6\text{H}_2\text{O}$) and ammonium chloride (NH_4Cl) is prepared in water.
- Concentrated aqueous ammonia is added to this solution.

- The resulting mixture is allowed to stand, during which time violet single crystals of the hexaamminenickel(II) complex precipitate.
- The crystals are then isolated by filtration.

A similar procedure using nickel(II) bromide and ammonium bromide would be employed to synthesize the target compound.

Structure Determination by X-ray Diffraction


The crystallographic data presented in this guide are derived from single-crystal X-ray diffraction experiments.

General Experimental Workflow:

- Crystal Mounting: A suitable single crystal of $[\text{Ni}(\text{NH}_3)_6]\text{Br}_2$ is selected and mounted on a goniometer head.
- Data Collection: The crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, which is rotated through various angles. The resulting diffraction pattern of scattered X-rays is recorded by a detector.
- Data Processing: The intensities and positions of the diffraction spots are measured. This data is used to determine the dimensions and symmetry of the unit cell.
- Structure Solution and Refinement: The processed data is used to solve the crystal structure, which involves determining the positions of the atoms within the unit cell. The initial structural model is then refined to achieve the best possible fit with the experimental diffraction data. For the hexaammine complexes, it is noted that the hydrogen atoms of the ammonia ligands are often dynamically disordered.

Structural Relationships

The formation of the $[\text{Ni}(\text{NH}_3)_6]\text{Br}_2$ crystal structure can be conceptualized as the assembly of its constituent ions into a stable, repeating lattice.

[Click to download full resolution via product page](#)

Caption: Logical flow from constituent ions to the final crystal lattice.

- To cite this document: BenchChem. [A Technical Guide to the Crystal Structure of Hexaamminenickel(II) Bromide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b7802453#what-is-the-crystal-structure-of-hexaamminenickel-ii-bromide>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com